molecular formula C10H14BrNOS B13330704 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

Cat. No.: B13330704
M. Wt: 276.20 g/mol
InChI Key: VLGNDARDVULEQJ-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a bromothiophene scaffold, a structure prevalent in the development of bioactive molecules. Scientific literature indicates that analogs containing the 5-bromothiophene moiety have been utilized in the design and synthesis of potent enzyme inhibitors . For instance, similar structures have been explored as inhibitors of Nek2 (Nima-related kinase 2), a serine/threonine kinase considered a promising target in oncology research . The incorporation of a tetrahydrofuran methylamine group can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers may value this compound as a versatile synthetic intermediate or as a building block for constructing compound libraries in high-throughput screening campaigns. It is strictly intended for laboratory research purposes.

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h3-4,8,12H,1-2,5-7H2

InChI Key

VLGNDARDVULEQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(S2)Br

Origin of Product

United States

Biological Activity

1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is C11_{11}H14_{14}BrN, and it features a bromothiophene moiety linked to a tetrahydrofuran derivative. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing bromothiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

The anticancer activity of thiophene derivatives has also been documented. Compounds similar to 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted on a series of bromothiophene derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 62.5 µg/mL to 125 µg/mL, indicating potent antibacterial activity .

Study 2: Anticancer Activity

In vitro assays revealed that related thiophene compounds could induce apoptosis in HeLa cells with an IC50_{50} value of approximately 50 µM. The study highlighted the role of these compounds in targeting specific signaling pathways involved in cell growth and survival .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 62.5 - 125 µg/mL
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerHeLa CellsIC50_{50} = 50 µM
AnticancerA549 CellsInduction of apoptosis

The biological activity of 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate integration into bacterial membranes, leading to disruption and cell death.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative NMR Data for Selected Compounds

Compound δ¹H (ppm) Key Signals δ¹³C (ppm) Key Signals Reference
Target Compound (Inferred) 7.2 (thiophene-H), 3.6–4.0 (THF-CH₂) 130–135 (C-Br), 70–75 (THF-O)
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine 6.3 (furan-H), 2.4 (CH₃) 110 (furan-C), 15 (CH₃)
Compound 35 () 7.1 (thiophene-H), 3.8 (OCH₃) 160 (C-F), 55 (OCH₃)

Preparation Methods

Method A: Nucleophilic Substitution on 5-Bromothiophene-2-carbonitrile

  • Starting Material: 5-bromothiophene-2-carbonitrile
  • Reagents: Ammonia or primary amines, catalytic hydrogenation conditions
  • Procedure:
    • Dissolve 5-bromothiophene-2-carbonitrile in anhydrous ethanol.
    • Bubble ammonia gas or add aqueous ammonia solution.
    • Heat under reflux at 80–100°C for 12–24 hours.
    • Work-up involves concentration and purification via recrystallization or chromatography.
  • Outcome: Formation of 5-bromothiophen-2-ylmethylamine with yields around 70–85%.

Method B: Reductive Amination of 5-Bromothiophene-2-carbaldehyde

  • Starting Material: 5-bromothiophene-2-carbaldehyde
  • Reagents: Ammonia or primary amines, sodium cyanoborohydride
  • Procedure:
    • Mix aldehyde with ammonia in methanol.
    • Add sodium cyanoborohydride slowly at room temperature.
    • Stir for 12–16 hours.
    • Purify by extraction and chromatography.
  • Advantages: High selectivity and yields (up to 80%).

Functionalization of the Methylamine Derivative

The next step involves converting the methylamine into the desired N-((tetrahydrofuran-2-yl)methyl)methanamine .

Method A: Reductive Alkylation with Tetrahydrofuran-2-carbaldehyde

  • Reagents: Tetrahydrofuran-2-carbaldehyde, sodium cyanoborohydride
  • Procedure:
    • Dissolve methylamine in methanol.
    • Add tetrahydrofuran-2-carbaldehyde.
    • Add sodium cyanoborohydride slowly.
    • Stir at room temperature for 12–24 hours.
    • Purify via extraction and chromatography.
  • Outcome: Formation of the N-((tetrahydrofuran-2-yl)methyl)methanamine derivative.

Method B: Nucleophilic Substitution on a Protected Intermediate

  • Preparation of a protected amine (e.g., via formation of a suitable intermediate such as a chloromethyl derivative) followed by nucleophilic substitution with tetrahydrofuran-2-ylmethylamine.

Coupling of the Thiophene and Amine Components

The final step involves coupling the bromothiophene methylamine with the tetrahydrofuran-2-ylmethylamine derivative, typically via nucleophilic substitution or amide bond formation.

Method:

  • Reagents: Suitable coupling agents such as HATU, EDCI, or DCC
  • Procedure:
    • Activate the carboxylic acid or suitable precursor with HATU or EDCI in dry DMF or DMSO.
    • Add the amine component (N-((tetrahydrofuran-2-yl)methyl)methanamine).
    • Stir at room temperature or slightly elevated temperature for 12–24 hours.
    • Purify by chromatography or recrystallization.

Summary of Key Data and Reaction Conditions

Step Starting Material Reagents Solvent Temperature Yield Notes
1 5-bromothiophene-2-carbonitrile NH₃ or amines Ethanol Reflux (80–100°C) 70–85% Nucleophilic substitution
2 5-bromothiophene-2-carbaldehyde NH₃ or amines + NaBH₃CN Methanol Room temp 80% Reductive amination
3 Methylamine derivative Tetrahydrofuran-2-carbaldehyde + NaBH₃CN Methanol Room temp 75–85% Reductive alkylation
4 Activated intermediate Coupling agents (HATU) DMF/DMSO Room temp 70–90% Amide bond formation

Notes on Material Purity and Characterization

  • Purification: Recrystallization from ethanol or chromatography (silica gel, gradient elution)
  • Characterization: Confirmed via NMR (¹H, ¹³C), LC-MS, and IR spectroscopy.
  • Yield optimization: Strict control of reaction temperature, stoichiometry, and reaction time improves yields.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, similar to methods used for structurally related amines (e.g., General Methods B/C in ). Key steps include:
  • Synthesis : Use of bromothiophene precursors coupled with tetrahydrofuran-methylamine derivatives under inert atmospheres.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane.
  • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromothiophene protons at δ 6.5–7.0 ppm, tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.111 for related bromothiophene amines) .
  • Data Table :
TechniqueKey Peaks/DataReference
¹H NMRδ 6.8 (thiophene-H), δ 3.7 (CH₂-N)
HRMSm/z 207.111 (C₆H₈BrNS)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use P95 respirators (NIOSH) or EN 143-certified masks, chemical-resistant gloves, and safety goggles .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors/dust .
  • Emergency Measures :
  • Skin Contact : Wash with soap/water; seek medical attention if irritation persists .
  • Eye Exposure : Rinse with water for 15 minutes .
  • Environmental Precautions : Prevent drainage contamination; use chemical waste disposal services .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography :

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

Structure Solution : Employ SHELXT or OLEX2 for phase determination .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms .

  • Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :
  • Low-Resolution Data : Use twin refinement in SHELXL for overlapping peaks .
  • Disordered Atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
    • Case Study : For twinned crystals, assign a twin law (e.g., BASF parameter in SHELXL) and refine with HKLF5 format .

Q. What strategies are effective for identifying and characterizing synthetic by-products?

  • Methodological Answer :
  • Analytical Workflow :

HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate by-products.

HRMS/MS : Fragment ions (e.g., m/z 192.260 for N-alkylated impurities) .

NMR : Compare ¹H shifts of by-products (e.g., upfield shifts for dehalogenated analogs) .

  • Example : A common by-product, N-methylated derivatives, can arise from excess methylamine in synthesis .

Q. How can computational modeling enhance structural and reactivity studies of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Optimize geometry at B3LYP/6-31G(d) level to predict bond angles/distances.
  • Compare with X-ray data to validate computational models .
  • Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .
  • Software Integration : Export crystallographic data from OLEX2 to Gaussian for hybrid analysis .

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